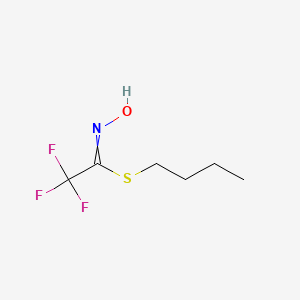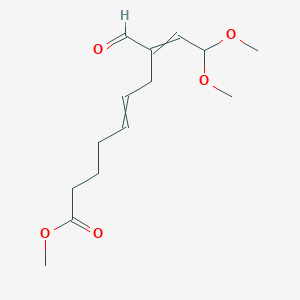
Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate is an organic compound with the molecular formula C14H22O5 It is characterized by the presence of a formyl group, two methoxy groups, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield a conjugated enone. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, reproducibility, and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Methyl 8-carboxy-10,10-dimethoxydeca-5,8-dienoate.
Reduction: Methyl 8-hydroxymethyl-10,10-dimethoxydeca-5,8-dienoate.
Substitution: This compound derivatives with various substituents.
Aplicaciones Científicas De Investigación
Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The conjugated diene system can participate in electron transfer reactions, influencing redox processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate
- This compound derivatives
- Other conjugated diene compounds with formyl and methoxy groups
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
89871-97-6 |
|---|---|
Fórmula molecular |
C14H22O5 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate |
InChI |
InChI=1S/C14H22O5/c1-17-13(16)9-7-5-4-6-8-12(11-15)10-14(18-2)19-3/h4,6,10-11,14H,5,7-9H2,1-3H3 |
Clave InChI |
CBWDUMASFAYWQX-UHFFFAOYSA-N |
SMILES canónico |
COC(C=C(CC=CCCCC(=O)OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


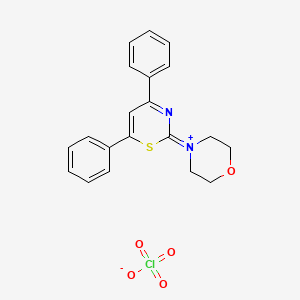
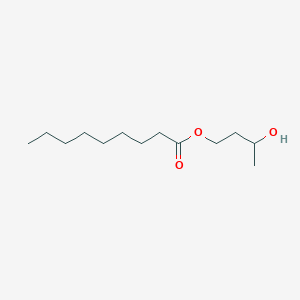
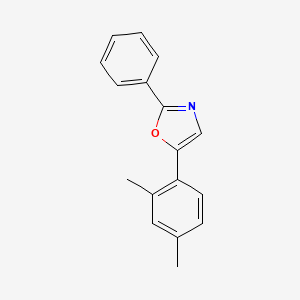
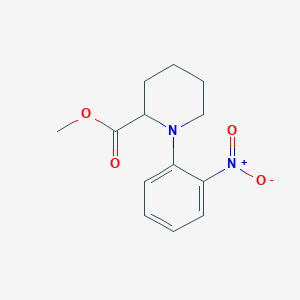
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
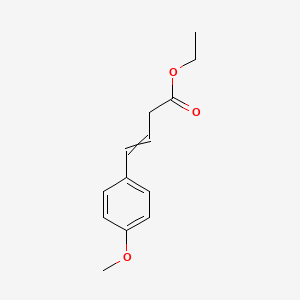
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
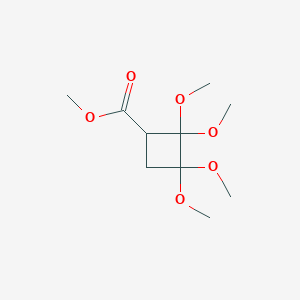
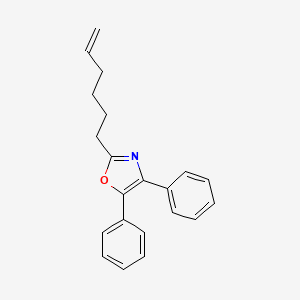
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
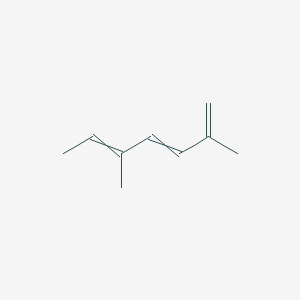
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
